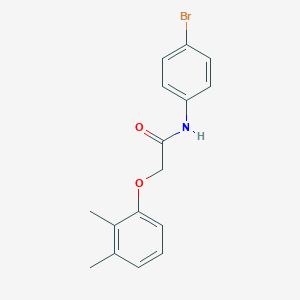

N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide" is a chemical entity that has garnered interest in the field of organic chemistry due to its potential applications in material science, pharmacology, and as a precursor for further chemical modifications.

Synthesis Analysis

Synthesis routes for similar compounds often involve multi-step organic reactions, including alkylation, nitration, and acetylation processes. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation followed by nitration, yielding high purity products under optimized conditions (Zhang Da-yang, 2004).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, is pivotal for determining the geometrical arrangement of atoms within a compound. For structurally similar compounds, it's noted that hydrogen bonding and C-H...π contacts play a significant role in the crystal packing and stability (Xiao et al., 2009).

Chemical Reactions and Properties

Chemical properties of acetamide derivatives are influenced by their functional groups, which can undergo various chemical reactions. For instance, the introduction of deuterium can affect the in vivo metabolism of radioligands, offering insights into the chemical behavior of substituted acetamides (Ming-Rong Zhang et al., 2005).

Aplicaciones Científicas De Investigación

Fluorogenic Labelling for Pharmaceutical Analysis

Research involving fluorogenic labelling, such as the use of 2-Bromoacetyl-6-methoxynaphthalene (Br-AMN) for the high-performance liquid chromatographic analyses of carboxylic acid salts in pharmaceutical formulations, demonstrates a methodology that could be applicable to studying N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide. This approach, suitable for sensitive and selective analysis, could potentially be adapted for the analysis of pharmaceuticals containing similar complex molecules (Gatti et al., 1996).

Synthesis and Pharmacological Assessment of Derivatives

The synthesis and assessment of acetamide derivatives for potential pharmacological applications, including cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, highlight a direct route for the exploration of N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide's potential in drug development. This line of research points to the importance of structural modifications for enhancing biological activity and could guide studies on the compound (Rani et al., 2016).

Green Synthesis of Chemical Intermediates

The development of environmentally friendly synthesis methods, such as the catalytic hydrogenation for producing N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate in dye production, provides insights into sustainable approaches that could be applied to the synthesis and study of N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide. Such methodologies emphasize the reduction of hazardous reagents and the importance of selectivity and stability in catalysts (Zhang Qun-feng, 2008).

Radioligand Development for Receptor Studies

The synthesis of radioligands, such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide for peripheral benzodiazepine receptors, showcases an application in the development of diagnostic tools. This research could inform studies on N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide in the context of imaging and receptor-ligand interactions, potentially leading to new insights in neuropharmacology or oncology (Zhang et al., 2003).

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of aminophenols to produce intermediates for antimalarial drugs, using immobilized lipase, highlights an innovative approach to drug synthesis. This technique, focusing on selectivity and solvent effects, may offer a pathway for the derivatization or functionalization of N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide in pharmaceutical contexts (Magadum & Yadav, 2018).

Propiedades

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrFNO2/c1-20-14-5-3-2-4-10(14)8-15(19)18-13-7-6-11(16)9-12(13)17/h2-7,9H,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETAYTNSEDKBSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NC2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5540005.png)

![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5540012.png)

![2-[(2-chlorophenyl)amino]-2-oxoethyl 4-methoxybenzoate](/img/structure/B5540024.png)

![(3S*,4S*)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid](/img/structure/B5540027.png)

![5-[(2,4-dichlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole](/img/structure/B5540028.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]acetamide](/img/structure/B5540034.png)

![N'-(2-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5540049.png)

![N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5540050.png)

![4-(2-chlorophenoxy)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5540062.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide](/img/structure/B5540087.png)

![ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5540105.png)